3,5-dichloro-2-methoxy-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide
Overview
Description
3,5-dichloro-2-methoxy-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with dichloro, methoxy, and pyrrolidinyl groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-2-methoxy-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 3,5-dichloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(pyrrolidin-1-yl)aniline in the presence of a base, such as triethylamine, to yield the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-2-methoxy-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3,5-dichloro-2-formyl-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide.
Scientific Research Applications
3,5-dichloro-2-methoxy-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3,5-dichloro-2-methoxy-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,5-dichloro-2-methoxybenzoic acid: Shares the dichloro and methoxy substitutions but lacks the pyrrolidinyl and carbamothioyl groups.
2-(pyrrolidin-1-yl)aniline: Contains the pyrrolidinyl group but lacks the benzamide core and other substitutions.
Uniqueness
3,5-dichloro-2-methoxy-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
3,5-dichloro-2-methoxy-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O2S/c1-26-17-13(10-12(20)11-14(17)21)18(25)23-19(27)22-15-6-2-3-7-16(15)24-8-4-5-9-24/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H2,22,23,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKXREAUACYXAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(=O)NC(=S)NC2=CC=CC=C2N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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